Methanone, bis(benzo[b]thien-2-yl)-
CAS No.: 97978-07-9
Cat. No.: VC21134883
Molecular Formula: C17H10OS2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
![Methanone, bis(benzo[b]thien-2-yl)- - 97978-07-9](/images/no_structure.jpg)
Specification
CAS No. | 97978-07-9 |
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Molecular Formula | C17H10OS2 |
Molecular Weight | 294.4 g/mol |
IUPAC Name | bis(1-benzothiophen-2-yl)methanone |
Standard InChI | InChI=1S/C17H10OS2/c18-17(15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H |
Standard InChI Key | XGEOFOPAAWHTSM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(S2)C(=O)C3=CC4=CC=CC=C4S3 |
Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)C(=O)C3=CC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Identification
Methanone, bis(benzo[b]thien-2-yl)- is an organic compound characterized by two benzo[b]thiophene groups linked by a central methanone (carbonyl) group. It is identified by the CAS registry number 97978-07-9 and is also known by several synonyms including bis(benzo[b]thien-2-yl)methanone, 2-(benzo[b]thien-2-oyl)benzo[b]thiophene, and benzo[b]thien-2-yl ketone . The molecular formula is C17H10OS2 with a molecular weight of 294.40 g/mol .
The structural representation of this compound reveals its unique architecture:
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Central carbonyl (C=O) group connecting two benzo[b]thiophene units
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Each benzo[b]thiophene unit consisting of a benzene ring fused with a thiophene ring
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International Chemical Identifier (InChI): XGEOFOPAAWHTSM-UHFFFAOYSA-N
The compound appears as a yellow to brown powder in its physical form, displaying limited water solubility but good solubility in organic solvents such as DMF and DMSO .
Synthesis Methods
Friedel-Crafts Acylation
One of the most common routes for synthesizing Methanone, bis(benzo[b]thien-2-yl)- involves Friedel-Crafts acylation chemistry. This method typically employs benzo[b]thiophene and a suitable carbonyl source under specific conditions with Lewis acid catalysts such as aluminum chloride (AlCl3). The reaction proceeds through an electrophilic aromatic substitution mechanism, allowing for the formation of the ketone bridge between the two benzo[b]thiophene units.
Palladium-Catalyzed Approaches
Recent advances have explored palladium-catalyzed coupling reactions for synthesizing benzo[b]thiophene derivatives. Chen et al. demonstrated a Pd(II)-catalyzed Sonogashira-type cross-coupling reaction that could be adapted for more complex structures incorporating the benzo[b]thiophene motif . The optimal reaction conditions identified include:
Parameter | Optimal Condition |
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Catalyst | Pd(OAc)2 (15 mol%) |
Ligand | TMEDA (20 mol%) |
Additive | AgTFA (1.1 equiv.) |
Temperature | 110°C |
Solvent | DMF |
Reaction Time | 24 h |
This methodology showed excellent yields (up to 87%) for various 2-substituted benzo[b]thiophenes and could be successfully scaled up to 10.0 mmol while maintaining a 75% yield, demonstrating its potential for larger-scale synthesis .
Industrial Production Considerations
Chemical Reactivity Profile
Oxidation Reactions
Methanone, bis(benzo[b]thien-2-yl)- can undergo oxidation reactions, especially at the sulfur atoms of the benzo[b]thiophene units. Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can convert the compound to corresponding sulfoxides or sulfones. This reactivity is exemplified in related compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, which was synthesized through oxidation using H2O2/TFA .
Reduction Pathways
The carbonyl group of Methanone, bis(benzo[b]thien-2-yl)- serves as a site for reduction reactions. Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone to corresponding alcohols. Similar transformation patterns have been observed in related compounds like 1-(benzo[b]thiophen-2-yl)ethanol, suggesting comparable reactivity for this compound .
Nucleophilic Addition Reactions
The benzo[b]thiophene sulfoxide derivatives can undergo Michael-type nucleophilic addition reactions. As demonstrated with related compounds, these additions can occur with sulfur and oxygen-containing nucleophiles under basic conditions, leading to 2,3-dihydro-3-substituted-benzo[b]thiophene 1-oxides, or under acidic conditions resulting in rearomatized 3-substituted-benzo[b]thiophenes .
Biological Activity and Pharmacological Significance
Antimicrobial Properties
Studies have indicated that benzo[b]thiophene derivatives, including those with methanone linkages, exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial potential of these compounds makes them candidates for further development as antimicrobial agents.
Anticancer Activity
Research has shown that benzo[b]thiophene derivatives possess cytotoxic effects on various cancer cell lines. Cytotoxicity assays using MTT and sulforhodamine B methods have confirmed the effectiveness of these compounds against targeted cancer cells:
Cell Line | Compound | IC50 (µM) | Reference |
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A549 (Lung) | Methanone, bis(benzo[b]thien-2-yl)- | 12 | |
MDA-MB-231 (Breast) | Methanone, bis(benzo[b]thien-2-yl)- | 15 |
These findings suggest potential applications in anticancer drug development, particularly for compounds derived from or related to Methanone, bis(benzo[b]thien-2-yl)-.
Serotonin Receptor Affinity
Related benzo[b]thiophene derivatives have been investigated for their interaction with serotonin receptors. In a study by researchers examining benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, significant affinity for 5-HT1A receptors was observed, with 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one showing a Ki value of 2.30 μM . This suggests potential applications in neuropsychiatric drug development for compounds sharing structural similarities with Methanone, bis(benzo[b]thien-2-yl)-.
Pharmaceutical Relevance
Catalog Reference | Supplier Designation |
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4Z-Z-118 | Zileuton Related Compound B |
86-MM1297.02-0025 | Zileuton USP Related Compound B |
45-1724678 | Zileuton Related Compound B |
TR-B207710 | Benzo[b]thien-2-yl Ketone (Zileuton Impurity) |
Structure-Activity Relationships
Research on structural modifications of the benzo[b]thiophene scaffold has demonstrated that variations in substitution patterns significantly affect biological efficacy. Studies indicate that modifications can enhance lipophilicity and improve membrane interactions, potentially optimizing drug-like properties .
Materials Science Applications
Organic Electronics
The unique electronic properties of benzothiophene derivatives make them valuable candidates for applications in materials science, particularly in organic electronics. Conjugated systems containing benzo[b]thiophene units have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable charge transport properties.
Semiconductor Development
Related compounds like benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and characterized as solution-processable organic semiconductors for organic field-effect transistors . The extended π-conjugation system found in these compounds contributes to their electronic properties, making similar structural motifs like those in Methanone, bis(benzo[b]thien-2-yl)- potentially valuable for semiconductor applications.
Analytical Characterization
Spectroscopic Properties
Spectroscopic techniques provide essential data for characterizing Methanone, bis(benzo[b]thien-2-yl)-:
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Infrared Spectroscopy: Shows characteristic carbonyl (C=O) stretching band at approximately 1650-1700 cm⁻¹
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UV-Visible Spectroscopy: Absorptions due to π-π* transitions in the aromatic and heteroaromatic rings
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Mass Spectrometry: Molecular ion peak at m/z 294, corresponding to the molecular weight, with fragmentation patterns showing the loss of CO and breakdown of the benzo[b]thiophene units
Comparative Analysis with Related Compounds
Structural Analogs
Comparison with structurally related compounds helps contextualize the properties of Methanone, bis(benzo[b]thien-2-yl)-:
Activity Comparisons
The activity profile of Methanone, bis(benzo[b]thien-2-yl)- can be contextualized through comparison with structurally related compounds. For instance, (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone has been reported as a cannabinoid receptor ligand and an intermediate for thrombin inhibitor synthesis , suggesting potential additional biological targets for Methanone, bis(benzo[b]thien-2-yl)- that merit investigation.
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